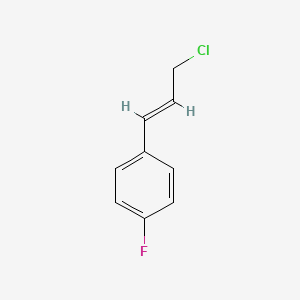

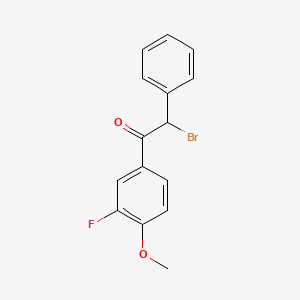

1-(3-Chloro-1-propenyl)-4-fluorobenzene

Vue d'ensemble

Description

“1-(3-Chloro-1-propenyl)benzene” or “3-chloro-1-phenyl-1-propene” is a chemical compound with the molecular formula C9H9Cl . It is also known by other names such as Cinnamyl chloride and (3-Chloropropenyl)benzene .

Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-1-propenyl)benzene” can be viewed using Java or Javascript . The compound has a molecular weight of 152.621 .Physical And Chemical Properties Analysis

The compound “1-(3-Chloro-1-propenyl)benzene” has several physical and chemical properties available. These include normal boiling temperature, critical temperature, critical pressure, and boiling temperature as a function of pressure .Applications De Recherche Scientifique

C−H···F Interactions in Fluorobenzenes

The study by Thalladi et al. (1998) discusses the nature of C−H···F−C interactions in crystalline fluorobenzenes. The research highlights the weak acceptor capabilities of the C−F group and compares these interactions with those involving C−H···O and C−H···N analogues. This provides insights into the structural roles played by these interactions in crystal structures (Thalladi et al., 1998).

Crystal Structure of Flufenoxuron

Jeon et al. (2014) detailed the crystal structure of flufenoxuron, a benzoylurea pesticide, which includes a fluorobenzene ring. The study outlines the dihedral angles and interactions within the crystal, showcasing the importance of fluorobenzene derivatives in the design of pesticides (Jeon et al., 2014).

Fluorination with Xenon Difluoride

Fedorov et al. (2015) explored the fluorination of benzene derivatives using xenon difluoride in the presence of boron trifluoride etherate. This method affords fluorobenzene among other fluorinated compounds, highlighting a pathway for introducing fluorine atoms into aromatic compounds (Fedorov et al., 2015).

Organometallic Chemistry with Partially Fluorinated Benzenes

Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry and catalysis. The study highlights how fluorine substituents influence the electron density and reactivity of aromatic rings, affecting their interaction with metal centres (Pike et al., 2017).

Photophysics of 1,4-Diethynylbenzenes

Levitus et al. (2001) investigated the aggregation effects on the photophysics of 1,4-diethynylbenzenes in solutions and crystals. This study provides insights into the photophysical properties of compounds related to fluorobenzenes, which can be crucial for designing materials with specific optical properties (Levitus et al., 2001).

Propriétés

IUPAC Name |

1-[(E)-3-chloroprop-1-enyl]-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLSENGQODSCBK-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2672538.png)

![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)